molecular formula C12H12FNO3S2 B2354420 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1209670-67-6

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2354420
CAS No.: 1209670-67-6
M. Wt: 301.35
InChI Key: RZHBBTQKYXQGOB-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a thiophen-3-ylmethyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and proliferation of certain microorganisms. Additionally, the compound’s fluorine and methoxy groups may enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the thiophen-3-ylmethyl group.

    2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the fluorine atom.

    5-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the methoxy group.

Uniqueness

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the combination of its fluorine, methoxy, and thiophen-3-ylmethyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S2/c1-17-11-3-2-10(13)6-12(11)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHBBTQKYXQGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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